![molecular formula C16H20N2O2S B1371031 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide CAS No. 438003-27-1](/img/structure/B1371031.png)
4-amino-N-(4-butylphenyl)benzene-1-sulfonamide
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Overview
Description
4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is 1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4-amino-N-(4-butylphenyl)benzene-1-sulfonamide is a solid at room temperature . It has a melting point of 163-164 degrees Celsius .Scientific Research Applications
Molecular Interactions in Crystals and Solutions : A study by Perlovich et al. (2008) investigated crystal structures and thermodynamic parameters of various sulfonamides, including derivatives of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide. This research is significant in understanding molecular interactions in both crystalline and solution states, which has implications for pharmaceutical and material sciences Perlovich et al. (2008).
Synthesis and Structural Analysis : A 2009 study by Subashini et al. described the synthesis and crystal structure of a Schiff base involving a derivative of 4-amino-N-(4-butylphenyl)benzene-1-sulfonamide. This research contributes to the field of organic chemistry, particularly in the synthesis and characterization of complex organic compounds Subashini et al. (2009).
Inhibitory Activity Against Carbonic Anhydrase Isoforms : Research by Ulus et al. (2013) focused on synthesizing novel acridine sulfonamide compounds from 4-amino-N-(4-sulfamoylphenyl)benzamide, demonstrating effective inhibitory activity against carbonic anhydrase isoforms. Such studies are crucial in developing new therapeutic agents for diseases where these enzymes play a key role Ulus et al. (2013).
Synthesis and Antimicrobial Activities of Metal Complexes : A 2020 paper by Pervaiz et al. explored the synthesis of metal complexes involving 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide. These complexes were studied for their antimicrobial properties, highlighting their potential in pharmaceutical chemistry Pervaiz et al. (2020).
Antioxidant and Enzyme Inhibition Potential : Danish et al. (2021) synthesized new phenylalanine-based sulfonamides and assessed their antioxidant activity and enzyme inhibition potential. These findings contribute to the understanding of the biological activities of sulfonamide derivatives Danish et al. (2021).
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, are known to inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by sulfonamides disrupts the production of folate, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate . This subsequently inhibits bacterial DNA growth and cell division or replication .
Result of Action
The inhibition of bacterial dna growth and cell division or replication is a common result of the action of sulfonamides .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(4-butylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPOHYIDNZJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-butylphenyl)benzene-1-sulfonamide |
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